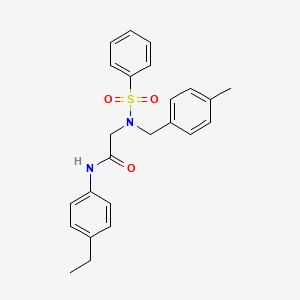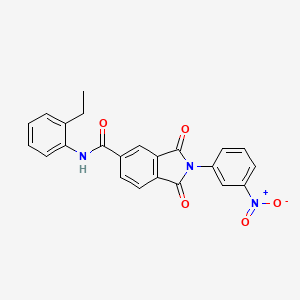![molecular formula C21H11ClN2O3 B3664233 Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]-](/img/structure/B3664233.png)
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]-
概要
説明
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- is a compound that belongs to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant in the field of organic chemistry due to their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives are known for their structural complexity and potential use in various chemical and clinical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines. This reaction typically requires heating and the presence of a suitable solvent . Another method involves the reaction of maleimides or maleic anhydride with styrenes, which forms two C–C bonds via consecutive activation of four C–H bonds . Additionally, the reaction of benzyne with N-substituted imidazoles can afford arylamines containing anthracene .
Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often involves large-scale synthesis using efficient and high-yield reactions. For example, the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source has been reported as an effective method . This method allows for the selective and high-yield production of isoindole-1,3-dione derivatives.
化学反応の分析
Types of Reactions: Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of isoindole-1,3-dione derivatives include imidazoles, tetraynes, and oxygen. For example, the coupled oxidation of imidazoles and tetraynes can produce multifunctionalized isoindole-1,3-diones . The reaction conditions often involve heating and the use of solvents such as toluene .
Major Products Formed: The major products formed from the reactions of isoindole-1,3-dione derivatives include highly substituted isoindole-1,3-dione cores. These products are characterized by their complex and variable structures, which make them suitable for various applications in chemical production and clinical medicine .
科学的研究の応用
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of multifunctionalized isoindole-1,3-dione derivatives . In biology, these compounds are studied for their potential as bioactive molecules with various biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, isoindole-1,3-dione derivatives are explored for their potential use in drug development and therapeutic applications . Additionally, in the industry, these compounds are used in the production of high-performance materials and pigments .
作用機序
The mechanism of action of isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. These compounds often exert their effects by binding to receptors or enzymes, thereby modulating their activity . For example, indole derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific structure and functional groups of the compound.
類似化合物との比較
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- can be compared with other similar compounds, such as other isoindole-1,3-dione derivatives and indole derivatives. Similar compounds include N-(4-chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione derivatives, which are used in herbicidal applications .
Conclusion
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable building block for the synthesis of multifunctionalized derivatives. The compound’s various applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.
特性
IUPAC Name |
2-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O3/c22-13-7-10-18-17(11-13)23-19(27-18)12-5-8-14(9-6-12)24-20(25)15-3-1-2-4-16(15)21(24)26/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWBTMUIQMWIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(4-nitrophenyl)acryloyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3664152.png)
![1-(4-bromo-2-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3664155.png)
![N~2~-(2-fluorobenzyl)-N-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3664168.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B3664173.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3664195.png)
![4-bromo-N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3664199.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B3664204.png)
![methyl 4-(3-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3664210.png)
![1-ETHYL-6-FLUORO-7-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID](/img/structure/B3664211.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3664236.png)
![(5E)-5-[(3-bromo-4-ethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3664241.png)
![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B3664243.png)

